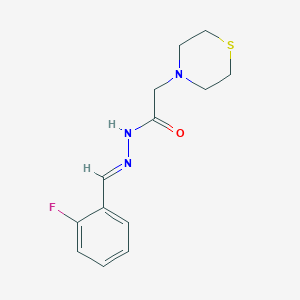

![molecular formula C16H15N3OS2 B5517500 5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5517500.png)

5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a derivative of 4H-1,2,4-triazole-3-thiol, a class of compounds known for their versatile chemical properties and potential for pharmacological activity. These derivatives are synthesized through various chemical reactions, involving the alkylation of precursor triazole-thiones with different alkylating agents. The compound's structure and chemical properties allow for significant interactions, leading to its potential use in various scientific applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis involves the alkylation of 3-(2-, 3-, and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with various alkyl halides to produce a series of S-alkylated derivatives, including 5-{[(4-methoxyphenyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol compounds. This process requires specific reagents and conditions to achieve the desired chemical transformation, ensuring the production of the target compound with high purity and yield (Labanauskas et al., 2004).

Molecular Structure Analysis

The molecular structure of these triazole derivatives has been extensively studied, revealing a core triazole ring substituted with various functional groups that significantly influence the compound's physical and chemical properties. Advanced analytical techniques, such as X-ray diffraction, NMR spectroscopy, and mass spectrometry, are employed to elucidate the compound's detailed structure, providing insights into its potential chemical behavior and interactions (Wurfer & Badea, 2021).

Scientific Research Applications

Molecular Stabilities and Anticancer Applications

A study conducted by Karayel (2021) focused on the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole, highlighting their potential as EGFR inhibitors and anti-cancer agents. The research demonstrated that certain derivatives exhibit strong binding affinities, suggesting their effectiveness in cancer treatment through targeting EGFR binding pockets (Karayel, 2021).

Antimicrobial Activities

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various test microorganisms, indicating their potential application in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Yadav et al. (2013) explored the corrosion inhibition performance of benzimidazole derivatives for mild steel in HCl, uncovering that these compounds effectively inhibit corrosion, which could be beneficial for protecting industrial materials (Yadav et al., 2013).

Synthesis and Physicochemical Properties

Research by Sameluk and Kaplaushenko (2015) delved into the synthesis and physicochemical properties of acetonitrilothio-1,2,4-triazoles, revealing their pharmacological activity potential, including antitumor, anti-inflammatory, and antioxidant activities. This opens up possibilities for the development of new drugs based on 1,2,4-triazole derivatives (Sameluk & Kaplaushenko, 2015).

Anti-inflammatory Activity

Labanauskas et al. (2004) synthesized new 1,2,4-triazole derivatives and tested their anti-inflammatory activity. The study found that certain derivatives exhibit significant anti-inflammatory effects, suggesting their use in creating new anti-inflammatory therapies (Labanauskas et al., 2004).

properties

IUPAC Name |

3-[(4-methoxyphenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-20-13-7-9-14(10-8-13)22-11-15-17-18-16(21)19(15)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFBIHGWKFFJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)

![7-(2,4-dimethoxybenzyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5517421.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)

![methyl 3-(cyclobutylmethoxy)-5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]benzoate hydrochloride](/img/structure/B5517469.png)

![N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)valine](/img/structure/B5517475.png)

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)

![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)

![2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5517508.png)

![4-[(4-chlorophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5517512.png)

![N-ethyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5517513.png)